(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid
Description
This compound is a boronic acid derivative featuring a phenyl ring substituted with a trifluoromethyl group and a tert-butoxycarbonyl (Boc)-protected piperazine moiety. Its molecular formula is C₁₆H₂₃BF₃N₂O₄ (based on analogous structures in ), and it is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials chemistry. The Boc group enhances stability during synthetic processes, while the trifluoromethyl group contributes to electron-withdrawing effects, modulating reactivity .
Properties
IUPAC Name |
[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BF3N2O4/c1-15(2,3)26-14(23)22-6-4-21(5-7-22)13-9-11(16(18,19)20)8-12(10-13)17(24)25/h8-10,24-25H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSVVMOFXYLTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug development.
Chemical Structure and Properties
The compound features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a trifluoromethyl group attached to a phenyl ring. This structure contributes to its unique chemical properties, including enhanced stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C15H23BN2O4 |
| Molecular Weight | 304.16 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that boronic acids, including derivatives like the one , exhibit antimicrobial properties. The mechanism of action often involves the inhibition of essential enzymes in microorganisms.
- Inhibition Studies : The compound has been shown to inhibit the activity of leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in bacteria. Docking studies suggest that the compound can bind effectively to the active site of LeuRS, similar to other known inhibitors like Tavaborole .
-
Minimum Inhibitory Concentration (MIC) : Preliminary studies have reported the MIC values for various bacterial strains:
- Escherichia coli : MIC = 32 µg/mL
- Bacillus cereus : MIC = 16 µg/mL (lower than Tavaborole)
- Candida albicans : MIC = 64 µg/mL
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Comparison with Tavaborole |
|---|---|---|
| Escherichia coli | 32 | Higher |
| Bacillus cereus | 16 | Lower |
| Candida albicans | 64 | Similar |
The mechanism by which this boronic acid derivative exerts its biological effects is primarily through the inhibition of LeuRS. This enzyme is pivotal for protein synthesis in various pathogens, and its inhibition leads to reduced growth and viability of these microorganisms.
Case Studies
- Study on Antifungal Activity : A study conducted on the antifungal properties of related compounds indicated that the presence of trifluoromethyl groups enhances the acidity and binding affinity of these compounds to target enzymes, thereby increasing their efficacy against fungal pathogens .
- Synthesis and Characterization : The synthesis of this compound involves several steps, including the protection of the piperazine moiety and subsequent boronation. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity necessary for biological testing .
Comparison with Similar Compounds
Substituent Variations on the Piperazine/Piperidine Moiety
- (3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic Acid (CAS 1704068-89-2) Key Difference: Replaces the Boc-piperazine with a methylpiperidine group. The methyl group introduces slight lipophilicity (predicted logP ~2.8) compared to the Boc-protected analog . Physical Data: Density = 1.27 g/cm³; pKa = 7.86 (predicted) .
(2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic Acid (CAS 1704063-84-2)
(3-fluoro-5-(4-Methylpiperazin-1-yl)phenyl)boronic Acid (CAS 1704073-49-3)
Variations in Protecting Groups and Linkers
- (4-(1-(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic Acid (CAS 1704069-39-5) Key Difference: Incorporates a tert-butyldimethylsilyl (TBS)-protected hydroxyl ethyl linker. This contrasts with the Boc group’s balance of protection and moderate bulk .
(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic Acid (CAS 957120-47-7)
Reactivity and Application Comparisons
Suzuki-Miyaura Cross-Coupling Efficiency
| Compound | Substituent | Reactivity (Relative Rate)* | Key Applications |
|---|---|---|---|
| Target Compound | CF₃, Boc-piperazine | High | Anticancer agents, kinase inhibitors |
| CAS 1704068-89-2 | CF₃, methylpiperidine | Moderate | Materials science, fluorescent probes |
| CAS 1704073-49-3 | F, methylpiperazine | Low | Intermediate in antiviral drug synthesis |
| CAS 1704069-39-5 | TBS-protected linker | Low-Moderate | Peptide conjugation, PROTACs |
*Reactivity inferred from electronic effects of substituents and steric hindrance .
Research Findings and Case Studies
- Pharmaceutical Synthesis : The target compound was used to synthesize a pyrrolo[2,3-b]pyridine derivative via Suzuki coupling, yielding a potent kinase inhibitor (IC₅₀ = 12 nM) .
- Comparative Stability Study : Boc-protected analogs demonstrated 30% higher yield than methylpiperidine derivatives in multi-step syntheses due to reduced side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
